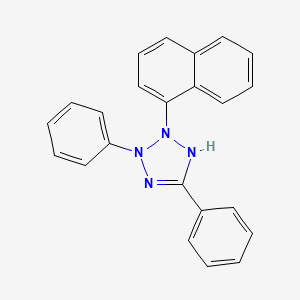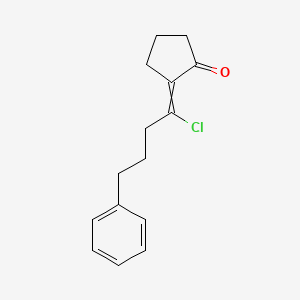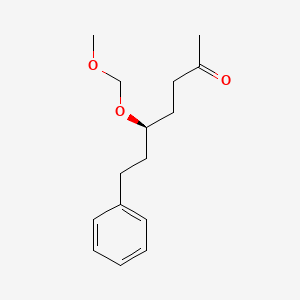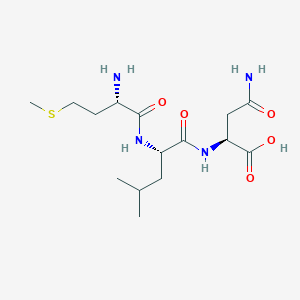![molecular formula C9H13NO4 B12533734 (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 791564-46-0](/img/structure/B12533734.png)
(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring system with two carboxylic acid groups and an amino group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the use of Diels-Alder reactions followed by various functional group transformations. One common approach is the epimerization-lactamization cascade reaction of functionalized aminoproline methyl esters under basic conditions . This method involves the use of strong bases and electron-withdrawing N-protective groups to promote the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced manufacturing techniques may be employed to enhance yield and efficiency.
化学反应分析
Types of Reactions
(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides or anhydrides for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted amides, depending on the specific reaction conditions and reagents used.
科学研究应用
(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but with different functional groups.
(1R,2S,3R,4S)-2-Methylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Another bicyclic compound with a methyl group instead of an amino group.
2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Contains a nitrogen atom in the bicyclic ring.
Uniqueness
The uniqueness of (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid lies in its specific stereochemistry and the presence of both amino and carboxylic acid groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
属性
CAS 编号 |
791564-46-0 |
|---|---|
分子式 |
C9H13NO4 |
分子量 |
199.20 g/mol |
IUPAC 名称 |
(1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(8(13)14)5-2-1-4(3-5)6(9)7(11)12/h4-6H,1-3,10H2,(H,11,12)(H,13,14)/t4-,5+,6+,9+/m1/s1 |
InChI 键 |
HBLCKYRWQMAQCD-OLHMAJIHSA-N |
手性 SMILES |
C1C[C@H]2C[C@@H]1[C@H]([C@@]2(C(=O)O)N)C(=O)O |
规范 SMILES |
C1CC2CC1C(C2(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)



![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
acetonitrile](/img/structure/B12533699.png)



